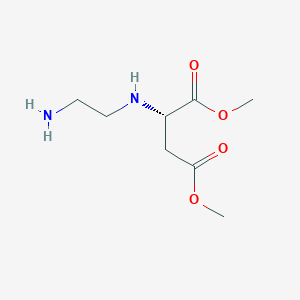

Dimethyl N-(2-aminoethyl)-L-aspartate

Description

Dimethyl N-(2-aminoethyl)-L-aspartate is an ester derivative of L-aspartic acid, featuring a dimethyl ester group and an N-substituted 2-aminoethyl side chain. This compound is structurally characterized by its dual esterification at the α- and β-carboxyl groups of aspartic acid, along with a secondary amine group introduced via the 2-aminoethyl substituent. Such modifications enhance its solubility in organic solvents and modulate its interactions with biological systems, making it valuable in pharmaceutical and polymer chemistry.

The synthesis of related compounds, such as PEG-PAsp(DET) (a block copolymer with N-[N′-(2-aminoethyl)-2-aminoethyl]aspartamide side chains), involves aminolysis of poly(β-benzyl L-aspartate) (PBLA) precursors with diethylenetriamine (DET), achieving substitution degrees of ~56–63% . The aminoethyl group’s protonation at acidic pH (e.g., endosomal pH 5.0) enables membrane disruption, a critical feature for intracellular drug or gene delivery .

Properties

CAS No. |

188774-25-6 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

dimethyl (2S)-2-(2-aminoethylamino)butanedioate |

InChI |

InChI=1S/C8H16N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9/h6,10H,3-5,9H2,1-2H3/t6-/m0/s1 |

InChI Key |

PYEIWBQIYDYUQW-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NCCN |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(2-aminoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

Starting Materials: L-aspartic acid, dimethylamine, ethylene oxide.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as sodium hydroxide may be used to facilitate the reaction.

Procedure: L-aspartic acid is dissolved in water, and dimethylamine is added to the solution. Ethylene oxide is then introduced slowly while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(2-aminoethyl)-L-aspartate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in the presence of bases such as triethylamine.

Major Products Formed

Oxidation: Formation of oxo derivatives and carboxylic acids.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl N-(2-aminoethyl)-L-aspartate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its role in biochemical pathways and as a potential neurotransmitter analog.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl N-(2-aminoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling. The compound may also modulate enzyme activity and affect metabolic processes.

Comparison with Similar Compounds

Mechanistic and Toxicological Insights

- Aminoethyl vs. Acetyl Groups: The 2-aminoethyl group in this compound facilitates protonation-driven membrane interactions, whereas acetylated derivatives (e.g., Diethyl N-acetyl-L-aspartate) lack pH sensitivity but improve metabolic stability .

- Toxicity Profiles : PEG-PAsp(DET) shows minimal cytotoxicity due to its biodegradable polyaspartamide backbone , whereas PALA’s phosphonacetyl group contributes to both efficacy and dose-limiting toxicity in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.